1-Acetyllysergic acid ethylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50485-03-5 |
|---|---|
Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(6aR,9R)-4-acetyl-N-ethyl-7-methyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H23N3O2/c1-4-21-20(25)14-8-16-15-6-5-7-17-19(15)13(11-23(17)12(2)24)9-18(16)22(3)10-14/h5-8,11,14,18H,4,9-10H2,1-3H3,(H,21,25)/t14-,18-/m1/s1 |
InChI Key |
UKRWCEJTOPSTEC-RDTXWAMCSA-N |
SMILES |
CCNC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Isomeric SMILES |
CCNC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Canonical SMILES |
CCNC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C(=O)C)C |
Other CAS No. |
50485-03-5 |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry in Research
Established Research Methodologies for 1-Acetyllysergic Acid Ethylamide Synthesis (Troxler and Hofmann, 1957)
The synthesis of N1-acylated lysergamides, such as 1-acetyl-LSD (ALD-52), was first described by Troxler and Hofmann in their 1957 patent literature. nih.govwikipedia.org While the specific synthesis of this compound is not explicitly detailed in readily available literature, the methodology for the closely related 1-acetyl-lysergic acid diethylamide (ALD-52) provides a clear precedent. The general principle involves the acylation of the indole (B1671886) nitrogen at the N1 position of the lysergamide (B1675752) scaffold.
A common method for achieving this transformation is through the reaction of the parent lysergamide with an acylating agent. In the case of ALD-52, this would involve reacting lysergic acid diethylamide (LSD) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. nih.gov A more general method for preparing lysergic acid amides involves reacting dry lysergic acid with trifluoroacetic anhydride to form a mixed anhydride. This intermediate is then reacted with the desired nitrogenous base (in this case, ethylamine) to produce the corresponding amide. google.com
Precursor Chemistry and Synthetic Approaches to Lysergic Acid for Derivatives
The synthesis of any lysergic acid derivative, including this compound, is fundamentally dependent on the availability of lysergic acid itself. nih.govwikipedia.org Lysergic acid is a chiral compound that serves as the key precursor for a vast array of ergot alkaloids. nih.govnih.gov Its complex tetracyclic ergoline (B1233604) structure has made its total synthesis a significant challenge in organic chemistry. nih.govpublish.csiro.au Over the years, several distinct strategies have been developed to construct this intricate molecular framework. ku.dksemanticscholar.org
Woodward and Kornfeld Procedures
The first total synthesis of (±)-lysergic acid was achieved in 1954 by the team of Kornfeld at Eli Lilly, with R. B. Woodward serving as a consultant. publish.csiro.authieme-connect.comacs.org This landmark synthesis began with the reduction of the indole nucleus to a more stable dihydroindole intermediate to circumvent its high reactivity. thieme-connect.comyoutube.com
Key steps in the Woodward and Kornfeld synthesis include:
Friedel–Crafts acylation: An intramolecular Friedel–Crafts acylation was used to form a key tricyclic ketone intermediate, often referred to as Kornfeld's ketone. publish.csiro.authieme-connect.com
Aldol (B89426) condensation: A subsequent intramolecular aldol condensation was employed to construct the D-ring of the ergoline system. publish.csiro.authieme-connect.com
Regeneration of the indole: The final step involved the dehydrogenation of the dihydroindole to regenerate the aromatic indole ring system. thieme-connect.com
Ramage's Contributions to Lysergic Acid Synthesis
Two decades after Woodward's initial report, the Ramage group provided experimental proof for Woodward's postulates regarding epimerization at chiral centers. nih.gov Their work also presented a distinct synthetic route that ultimately produced epimeric lysergic acid derivatives identical to those obtained in the first total synthesis. nih.gov
Hendrickson Intermediate Applications
A different and more convergent approach to the synthesis of lysergic acid was developed by Hendrickson's group. nih.gov This strategy avoided the use of protecting groups, a significant advantage in complex syntheses. researchgate.net
The key features of the Hendrickson synthesis are:
Coupling and Cyclization: The synthesis involves the coupling of an indole halide with a pyridine (B92270) derivative, followed by a cyclization reaction to form the D-ring. nih.govresearchgate.net
The Hendrickson Intermediate: This process generates a key tertiary cyclic alcohol known as the Hendrickson intermediate. nih.gov
Reduction: The final product is obtained through a reduction using a classical borohydride. nih.gov
While this method is notable for its convergence and simplicity, subsequent research by other groups reported difficulties in replicating the key cyclization step. nih.govresearchgate.net
Kiguchi Synthesis Methodologies
The Kiguchi group introduced a novel approach to the Woodward intermediate that utilized a photochemical cyclization for the formation of the D-ring. nih.gov Later work from this group described a new synthesis of (±)-lysergic acid involving an aldol condensation as the key reaction. jst.go.jp
Considerations for Indole Ring N1-Acyl Substitution
The introduction of an acyl group, such as an acetyl group, at the N1 position of the indole ring in lysergamides has significant chemical and pharmacological implications. From a synthetic standpoint, the indole nitrogen can be readily acylated under appropriate conditions.
From a receptor-binding perspective, substitution on the indole nitrogen generally leads to a decrease in affinity for serotonin (B10506) receptors, particularly the 5-HT₂ₐ receptor. nih.gov For instance, the affinity of 1-acetyl-LSD (ALD-52) for the 5-HT₂ₐ receptor is significantly lower than that of LSD. nih.govresearchgate.net This is because the N1-hydrogen of the indole ring is believed to interact with the receptor's binding pocket, and its replacement with a larger acyl group can hinder this interaction. researchgate.net Despite this reduced affinity, N1-acylated derivatives like ALD-52 are known to be psychoactive, which is attributed to their in vivo deacetylation to the parent compound, effectively making them prodrugs. wikipedia.org
| Research Finding | Compound(s) | Implication for Synthesis/Activity |
| N1-acyl substitution reduces 5-HT₂ₐ receptor affinity. | ALD-52, 1P-LSD, 1B-LSD | The acetyl group in this compound likely decreases its direct receptor binding affinity. |
| N1-acylated lysergamides can act as prodrugs. | ALD-52 | This compound may be hydrolyzed in vivo to lysergic acid ethylamide. |
| The indole N1-hydrogen is important for receptor interaction. | LSD and derivatives | The synthesis of N1-acetylated compounds alters a key interaction point for biological activity. |
Historical Challenges in Research Synthesis
A significant historical challenge in the synthesis of lysergamides was the sensitive nature of the lysergic acid molecule. mdma.ch Early methods often required harsh reaction conditions that could lead to racemization and isomerization of the starting material, reducing the yield of the desired optically active product. mdma.ch For instance, the preparation of lysergic acid hydrazide, a key intermediate in one synthetic route, often resulted in a mixture of isomers. mdma.ch
The development of methods that could utilize the free, optically active (+)-lysergic acid without causing racemization was a crucial advancement. mdma.ch Classical methods for amide formation, such as using acid chlorides or esters, were often unsuitable for lysergic acid due to its instability under acidic conditions. mdma.ch This necessitated the development of milder techniques, many of which were adapted from peptide synthesis. mdma.ch
Preclinical Pharmacological Mechanisms and Receptor Binding Profiles
In Vitro Receptor Interaction Profiling
The in vitro pharmacological profile of 1-Acetyllysergic acid ethylamide (ALD-52) is characterized by its interaction with various neurotransmitter receptors, particularly within the serotonin (B10506) system. Its binding affinity and functional activity have been assessed through competitive binding studies and functional assays to elucidate its mechanism of action at a molecular level.
ALD-52, as a derivative of lysergic acid diethylamide (LSD), primarily interacts with serotonin (5-HT) receptor subtypes. However, the substitution of an acetyl group at the N1 position of the indole (B1671886) ring significantly alters its pharmacological properties compared to the parent compound, LSD.
Studies investigating the interaction of ALD-52 with serotonin 5-HT2 receptor subtypes have utilized competitive binding assays and functional assays like calcium mobilization to characterize its engagement. nih.govresearchgate.net These studies reveal that the N1-acyl substitution substantially reduces the affinity of the compound for 5-HT2A sites by one to two orders of magnitude compared to LSD. nih.govnih.gov While LSD acts as a potent agonist at 5-HT2 subtypes, ALD-52 demonstrates markedly different functional activity in vitro. nih.govnih.gov
The affinity of lysergamides for the 5-HT2A receptor is significantly diminished by the presence of a substituent on the indole nitrogen. nih.gov When compared to LSD, ALD-52 shows a more than tenfold reduction in affinity for the human 5-HT2A receptor. nih.gov This effect is also observed with other N1-acyl substituted derivatives, such as 1-propanoyl-LSD (1P-LSD) and 1-butanoyl-LSD (1B-LSD). nih.gov The substitution on the indole nitrogen generally reduces the affinity of ergolines for the human 5-HT2A receptor by 20–30-fold. nih.gov
| Compound | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|
| LSD | 14.7 |
| ALD-52 | 174 |
| 1P-LSD | 196 |
| 1B-LSD | 87.7 |
This table presents the binding affinities (Ki values) of LSD and its 1-acyl-substituted derivatives for the human 5-HT2A receptor, as determined by competitive binding assays with [3H]ketanserin. Data sourced from Halberstadt et al., 2020. nih.gov
Activation of 5-HT2 receptors, which are Gq/11-coupled, typically leads to the activation of phospholipase C and a subsequent increase in intracellular calcium. nih.gov Functional assays measuring calcium mobilization are therefore used to determine the efficacy of a ligand. While LSD is an agonist at 5-HT2 subtypes, in vitro studies show that ALD-52 has weak efficacy or functions as an antagonist in calcium mobilization assays. nih.govresearchgate.netnih.gov This finding indicates that ALD-52 has a limited ability to directly activate the 5-HT2A receptor's canonical signaling pathway. nih.govnih.gov
Structural biology studies of the 5-HT2A receptor have revealed key interaction points for ligands like LSD. A critical interaction for high-affinity binding is a hydrogen bond formed between the hydrogen on LSD's indole nitrogen (at the N1 position) and the side chain of the serine residue S242^(5.46) within the receptor's binding pocket. nih.gov In this compound, the acetyl group at the N1 position sterically hinders or prevents the formation of this crucial hydrogen bond. This structural change is a primary reason for the observed significant reduction in binding affinity of ALD-52 at the 5-HT2A receptor compared to LSD. nih.gov
| Compound | 5-HT1A Receptor Affinity (Ki, nM) |
|---|---|
| LSD | 9.5 |
| ALD-52 | 1054 |
| 1P-LSD | 637 |
| 1B-LSD | 345 |
This table presents the binding affinities (Ki values) of LSD and its 1-acyl-substituted derivatives for the human 5-HT1A receptor, as determined by competitive binding assays with [3H]8-OH-DPAT. Data sourced from Halberstadt et al., 2020. nih.gov
Serotonin (5-HT) Receptor Subtype Interactions
Binding Affinity and Efficacy at 5-HT2B and 5-HT2C Receptors
Research indicates that N-1-acylation of the lysergamide (B1675752) structure, as seen in this compound (ALD-52), generally leads to a decrease in affinity for 5-HT2 receptors compared to the parent compound, lysergic acid diethylamide (LSD). nih.govnih.gov Specifically for ALD-52, studies have shown it possesses weak efficacy or acts as an antagonist in calcium mobilization assays, which are used to measure the functional activity at these Gq-coupled receptors. nih.govnih.gov This suggests that while ALD-52 may bind to 5-HT2B and 5-HT2C receptors, it does not activate them as potently as LSD. nih.govnih.gov
The binding affinity of various lysergamides at these receptors can be quantified using the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. While specific Ki values for ALD-52 at 5-HT2B and 5-HT2C receptors are not always explicitly detailed in the available literature, the general trend of reduced affinity following N1-acylation is a consistent finding. nih.govnih.govljmu.ac.ukuni-freiburg.de For instance, studies on the related N1-acyl derivative, 1B-LSD, show a significant reduction in affinity across most monoamine receptors, including the 5-HT2 subtypes. nih.gov
Interactive Data Table: Binding Affinity of Lysergamides at Serotonin Receptors
| Compound | Receptor | Ki (nM) | Species |
| LSD | 5-HT2B | 5.3 | Human |
| 1B-LSD | 5-HT2B | >10,000 | Human |
| LSD | 5-HT2C | Not specified | Not specified |
| 1B-LSD | 5-HT2C | 1,070 | Human |
Note: Data for ALD-52 is limited. 1B-LSD is presented as a representative N1-acyl-substituted lysergamide. Data is compiled from various preclinical studies.
Monoamine Receptorome Screening of Lysergamide Analogues (e.g., 1B-LSD)
To understand the broader pharmacological context of N1-acyl lysergamides, comprehensive receptor screening assays are employed. These screenings assess the binding affinity of a compound across a wide range of receptors, providing a "receptorome" profile. Due to the understanding that ALD-52 is a prodrug for LSD, and the structural similarities among N1-acyl lysergamides, data from analogues like 1-butanoyl-LSD (1B-LSD) offers valuable insights. nih.gov
A receptorome screening of 1B-LSD against 24 monoamine receptors revealed a general trend: N1-butanoyl substitution significantly diminishes the binding affinity for most of these receptors compared to LSD. nih.gov This reduction in affinity is typically in the range of 10 to 100-fold. nih.gov This broad-spectrum decrease in binding suggests that the N1-acyl group sterically or electronically hinders the interaction of the lysergamide core with its target receptors.
LSD and its analogues are known to interact with dopamine (B1211576) receptors, in addition to their primary serotonergic targets. nih.govpsu.edunih.gov The dopamine D2 receptor, in particular, has been implicated in some of the behavioral effects of LSD. nih.gov Studies have shown that LSD itself has a notable affinity for D2 receptors. psu.edunih.gov
In the case of 1B-LSD, the monoamine receptorome screening demonstrated a substantially lower affinity for the dopamine D2 receptor compared to LSD. nih.gov This finding aligns with the general observation that N1-acylation reduces the binding potency of lysergamides at various monoamine receptors. nih.govnih.gov The inhibitory effect of higher doses of LSD on the firing activity of ventral tegmental area (VTA) dopamine neurons is partially mediated by D2 receptors. nih.gov Given the reduced D2 affinity of 1B-LSD, it is plausible that it would have a less direct impact on this specific neuronal pathway prior to its conversion to LSD.
Interactive Data Table: Dopamine D2 Receptor Affinity
| Compound | Ki (nM) at D2 Receptor | Species |
| LSD | Not specified | Not specified |
| 1B-LSD | 200 | Human |
Note: This table highlights the reduced affinity of an N1-acyl lysergamide for the D2 receptor compared to the general understanding of LSD's activity at this site.
Trace amine-associated receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. TAAR1, in particular, has been shown to modulate dopaminergic and serotonergic systems. frontiersin.orgnih.gov LSD has been identified as an agonist at TAAR1, and this interaction is believed to contribute to its effects on dopamine neuron activity. nih.govfrontiersin.org Specifically, the inhibitory effect of LSD on VTA dopamine neurons can be blocked by a TAAR1 antagonist. nih.gov
Structure-Activity Relationship (SAR) Studies
Influence of N1-Acyl Substitution on Receptor Affinity and Functional Efficacy
The substitution of a hydrogen atom with an acyl group at the N1 position of the indole nucleus in the lysergamide structure has a profound and consistent impact on the molecule's pharmacological properties. nih.govljmu.ac.ukuni-freiburg.de This modification is the defining feature of compounds like ALD-52, 1P-LSD, and 1B-LSD.
Structure-activity relationship (SAR) studies have definitively shown that N1-acyl substitution generally leads to a significant reduction in binding affinity for a wide range of monoamine receptors, including the key serotonergic (5-HT) and dopaminergic (D) receptors. nih.govnih.govljmu.ac.ukuni-freiburg.de The extent of this reduction can be influenced by the size and nature of the acyl group. For example, in one study, the affinity for the 5-HT1A receptor was reduced 36-fold for 1B-LSD, 67-fold for 1P-LSD, and 111-fold for ALD-52 compared to LSD. nih.gov This suggests that even small variations in the acyl chain can modulate the degree of affinity loss.
Furthermore, this structural change not only affects how strongly the molecule binds to the receptor but also its ability to activate it. As mentioned previously, while LSD is a partial agonist at 5-HT2 receptors, its N1-acylated derivatives, including ALD-52, act as weak partial agonists or even antagonists in vitro. nih.govnih.gov This shift from agonism to antagonism or significantly reduced efficacy is a critical aspect of the SAR for this class of compounds.
The consistent observation that N1-acylation diminishes both affinity and efficacy across key receptors underscores the prodrug nature of these molecules. nih.govnih.govljmu.ac.ukuni-freiburg.deresearchgate.net The N1-position of the indole is crucial for the interaction with the receptor binding pocket, and the addition of a bulky acyl group appears to disrupt the optimal conformation required for high-affinity binding and subsequent receptor activation. nih.govcaymanchem.com The in vivo activity of these compounds is therefore primarily dependent on the metabolic cleavage of the N1-acyl group, which restores the pharmacologically active LSD molecule. nih.govnih.gov
Impact of Stereochemistry at Positions 8 and 5 on Lysergamide Activity
The biological activity of lysergamides is critically dependent on the specific stereochemistry at positions 5 and 8 of the ergoline (B1233604) ring system. For potent psychedelic activity, the (5R, 8R) configuration is essential. This specific three-dimensional arrangement is a hallmark of d-lysergic acid derivatives, including this compound.
Any alteration to this configuration leads to a dramatic loss of activity. For instance, epimerization at the C8 position results in the formation of iso-lysergamides, which are biologically inactive. Similarly, the R-configuration at the C5 position is crucial for maintaining the correct orientation of the molecule to interact effectively with its target receptors. Studies on various d-lysergic acid amides consistently show that stereoisomers with altered configurations at these key positions have significantly lower affinity for serotonin receptors, particularly the 5-HT2A receptor, which is the primary target for psychedelic effects. nih.gov
Effects of Saturation at Position 9 and Amide Side-Chain Length on Ligand Properties
The structure-activity relationships of lysergamides are further influenced by modifications at other positions. Saturation of the C9-C10 double bond in the D-ring of the ergoline nucleus generally reduces or abolishes psychedelic activity. This double bond contributes to the planarity and electronic character of the molecule, which is important for optimal receptor binding.
The nature of the amide side-chain at position 8 also plays a pivotal role in determining the pharmacological properties of lysergamides. Research has shown that the length and branching of the alkyl substituents on the amide nitrogen can modulate potency and receptor selectivity. nih.gov In a series of d-lysergic acid amides, increasing the length of the amide alkyl substituent from pentyl to heptyl led to a decrease in affinity for 5-HT2A receptor sites. nih.gov However, the same study noted that affinity for 5-HT1A sites was maximal for the (R)-2-hexyllysergamide, indicating that side-chain modifications can differentially affect binding to various receptor subtypes. nih.gov The diethylamide group found in ALD-52 and LSD is considered optimal for potent psychedelic activity.
Comparative SAR with Other Lysergamide Derivatives
This compound (ALD-52) is a derivative of lysergic acid diethylamide (LSD) distinguished by an acetyl group on the indole nitrogen (position N1). nih.govresearchgate.net This single modification significantly alters its in vitro pharmacological profile compared to LSD. nih.gov
Studies have demonstrated that N1-acyl substitution generally reduces the affinity of lysergamides for several monoamine receptors, most notably the 5-HT2A receptor, by one to two orders of magnitude. nih.govnih.gov For ALD-52, the binding affinity (Ki) at the human 5-HT2A receptor is substantially lower (Ki = 174 nM) compared to LSD (Ki = 14.7 nM). nih.gov A similar, even more pronounced, reduction in affinity is observed at the 5-HT1A receptor, where ALD-52 shows a 111-fold lower affinity than LSD. nih.gov Conversely, N1-acyl substitution has been found to slightly increase the affinity for the 5-HT2C receptor. nih.gov
Despite this reduced in vitro affinity, ALD-52 is reported to have a potency in humans that is comparable to LSD. nih.govresearchgate.net This discrepancy is explained by its function as a prodrug. nih.govnih.gov In vivo, ALD-52 is rapidly and efficiently deacetylated to form LSD, which then exerts its characteristic effects. nih.govnih.gov This is supported by animal studies where administration of ALD-52 leads to high plasma levels of LSD and induces 5-HT2A-mediated behaviors like the head-twitch response (HTR) in mice, albeit with a slightly lower potency than LSD itself. nih.govresearchgate.net
When compared to other N1-acyl derivatives like 1-propanoyl-LSD (1P-LSD) and 1-butanoyl-LSD (1B-LSD), a trend emerges where the length of the acyl chain influences the degree to which receptor affinity is reduced. nih.gov For instance, the reduction in 5-HT2A affinity is more than tenfold for ALD-52 and 1P-LSD, but closer to fivefold for the longer-chain 1B-LSD. nih.gov
The following tables summarize the comparative receptor binding data and compound names mentioned.
In Vitro and in Vivo Non Human Metabolism and Prodrug Hypothesis
Biotransformation Pathways of 1-Acetyllysergic Acid Ethylamide
The biotransformation of ALD-52 involves several key metabolic pathways, with deacylation being the most significant for its pharmacological activity.
Studies involving the administration of ALD-52 to rats have provided direct evidence of its rapid and efficient deacylation to LSD in a living organism. nih.govnih.govresearchgate.net When Sprague-Dawley rats were given ALD-52 subcutaneously, significant levels of LSD were subsequently detected in their blood plasma. nih.govnih.govresearchgate.net This in vivo conversion confirms that the acetyl group at the 1-position of the indole (B1671886) nucleus is readily cleaved, releasing the active LSD molecule into circulation. nih.govnih.govresearchgate.net
One study quantified the plasma concentrations of LSD in rats following the administration of ALD-52. The results demonstrated a rapid appearance of LSD, indicating that a substantial portion of the administered ALD-52 is metabolized to LSD. researchgate.net This efficient biotransformation is a cornerstone of the prodrug hypothesis for ALD-52. nih.govnih.govresearchgate.net
Plasma Concentration of LSD in Rats After Subcutaneous Administration of ALD-52
This table summarizes the findings from a study where rats were administered ALD-52, and the subsequent concentration of LSD in their plasma was measured.
| Administered Compound | Dose | Time Point | Detected LSD Plasma Concentration (ng/mL) | Reference |
|---|---|---|---|---|
| ALD-52 | 0.3 mg/kg | 15 min | High levels detected | nih.govresearchgate.net |
The enzymatic basis for the conversion of ALD-52 to LSD has been investigated using in vitro systems, particularly human serum and liver microsomes. nih.govescholarship.org These studies have confirmed that enzymes present in these human-derived biological matrices are capable of hydrolyzing the 1-acyl group of ALD-52 and related compounds. nih.govescholarship.org
Research utilizing pooled human liver S9 fraction, which contains a variety of metabolic enzymes, has demonstrated the deacylation of ALD-52 to LSD. uni-saarland.denih.gov This finding suggests that the liver is a primary site for the metabolic activation of ALD-52. Furthermore, experiments have shown that enzymes within human serum also contribute to this deacylation process. nih.govescholarship.org The rapid hydrolysis of the 1-acyl group in these in vitro systems is consistent with the in vivo observations in rats and further supports the prodrug concept. nih.govescholarship.org
In Vitro Deacylation of 1-Acyl Lysergamides
This table outlines the results from in vitro studies on the deacylation of various 1-acyl lysergamides in human-derived biological materials.
| Compound | In Vitro System | Observed Reaction | Reference |
|---|---|---|---|
| 1-Acetyl-LSD (ALD-52) | Human Serum, Pooled Human Liver S9 Fraction | Deacylation to LSD | nih.govescholarship.orguni-saarland.denih.gov |
| 1-Propanoyl-LSD (1P-LSD) | Human Serum, Pooled Human Liver S9 Fraction | Deacylation to LSD | nih.govescholarship.orguni-saarland.denih.gov |
| 1-Butanoyl-LSD (1B-LSD) | Human Serum, Pooled Human Liver S9 Fraction | Deacylation to LSD | nih.govescholarship.orguni-saarland.denih.gov |
| 1-Propanoyl-ETH-LAD (1P-ETH-LAD) | Human Serum | Deacylation to ETH-LAD | nih.govescholarship.org |
Studies on various lysergamide (B1675752) derivatives have identified several common metabolic transformations:
Hydroxylation: This involves the addition of a hydroxyl group to the lysergamide core structure or to alkyl substituents. uni-saarland.denih.govnih.govresearchgate.net
Dihydrodiol Formation: This metabolic pathway has been observed for some lysergamides, resulting in the formation of dihydrodiol metabolites. nih.govresearchgate.net
N-Dealkylation: The removal of alkyl groups from the nitrogen atoms, particularly the N6-position, is another identified metabolic route. uni-saarland.denih.govnih.govresearchgate.netnih.gov
Dehydrogenation: The removal of hydrogen atoms, leading to the formation of double bonds, has also been detected as a metabolic reaction. nih.govresearchgate.net
For instance, in vitro metabolism studies of 1P-AL-LAD using pooled human liver microsomes revealed a total of fourteen phase I metabolites, which were formed through reactions including hydroxylation, dihydrodiol formation, N-dealkylation, and N1-deacylation. nih.govresearchgate.net These findings highlight the complex metabolic fate of lysergamides in the body.
Validation of the Prodrug Hypothesis for this compound and Related 1-Acyl Lysergamides
The collective evidence from in vivo and in vitro studies strongly supports the hypothesis that ALD-52 and other 1-acyl lysergamides function as prodrugs for LSD. nih.govnih.govresearchgate.net The primary line of evidence is the detection of high concentrations of LSD in the plasma of rats after the administration of ALD-52. nih.govnih.govresearchgate.net
Further validation comes from behavioral studies in rodents. For example, 1-acyl substituted LSD derivatives have been shown to induce the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans that is known to be mediated by the 5-HT2A receptor. nih.govnih.gov Despite the fact that 1-acyl substitution reduces the affinity and efficacy of these compounds at the 5-HT2A receptor in vitro, they still produce a potent HTR in vivo. nih.govnih.gov This discrepancy is explained by their metabolic conversion to the highly active LSD. nih.govnih.gov
The rapid hydrolysis of the 1-acyl group, as demonstrated in both in vivo and in vitro systems, explains why compounds like ALD-52 have a similar potency and time-course of action to LSD in humans. researchgate.net The consistency across pharmacological, behavioral, and biotransformation studies provides a robust validation of the prodrug hypothesis for ALD-52 and its analogs. nih.govnih.govresearchgate.net
Preclinical Behavioral Research and Pharmacodynamics
Rodent Models for Lysergamide (B1675752) Activity
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement. nih.govresearchgate.net This behavior is a well-established animal model used in scientific research to study the effects of serotonergic psychedelic drugs. wikipedia.org
The head-twitch response is primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor. nih.govwikipedia.orgnih.govnih.gov Studies have demonstrated that serotonergic psychedelics, such as lysergic acid diethylamide (LSD), consistently induce the HTR in mice and rats. nih.govwikipedia.org The hallucinogenic effects of these substances are also linked to their action on the 5-HT2A receptor. nih.govnih.govbiorxiv.org The administration of 5-HT2A receptor antagonists, such as ketanserin, can block the hallucinogenic effects of LSD in humans and the HTR in rodents. nih.govbiorxiv.org
While 1-acetyllysergic acid ethylamide (ALD-52) and other 1-acyl-substituted LSD derivatives show a reduced affinity for the 5-HT2A receptor by one to two orders of magnitude in vitro, they still induce the HTR with notable potency in vivo. nih.govnih.govresearchgate.net In calcium mobilization assays, these compounds exhibit weak efficacy or even act as antagonists. nih.govnih.govresearchgate.net This discrepancy is explained by the rapid and efficient deacylation of these compounds in the body, converting them into LSD, which then acts as a potent agonist at the 5-HT2A receptor. nih.govnih.gov This conversion is supported by the detection of high levels of LSD in the plasma of rats following the administration of ALD-52. nih.govnih.gov
Research indicates that this compound (ALD-52) is a prodrug for LSD, and as such, it demonstrates comparable potency to LSD in humans. nih.govnih.gov However, in rodent HTR studies, the potency of various lysergamide analogues can differ. Despite the reduced in vitro affinity for the 5-HT2A receptor, 1-acyl-substituted derivatives of LSD are effective at inducing head twitches in mice. nih.govnih.gov
Studies have shown that while ALD-52 is considered to have a potency similar to LSD, other analogues show varying potencies. For instance, N-ethyl-N-cyclopropyl lysergamide (ECPLA) was found to be approximately 40% as potent as LSD in inducing the HTR in mice. nih.gov Other analogues, such as 1-propanoyl-LSD (1P-LSD) and 1-butanoyl-LSD (1B-LSD), have been shown to have about one-third and one-sixth the potency of LSD, respectively. nih.gov A more recently synthesized analogue, 1-dodecanoyl-LSD (1DD-LSD), was found to be 27 times less potent than LSD in the HTR assay. nih.gov
| Compound | Median Effective Dose (ED₅₀) in Mice (nmol/kg) | Relative Potency to LSD |
|---|---|---|
| LSD | 132.8 | 1 |
| ECPLA | 317.2 | ~0.42 |
| LAMPA | 358.3 | ~0.37 |
| MIPLA | 421.7 | ~0.31 |
| 1DD-LSD | 3600 | ~0.037 |
This table presents the median effective dose (ED₅₀) required to induce the head-twitch response in mice for LSD and several of its analogues, along with their calculated potency relative to LSD. Data is compiled from multiple studies. nih.govnih.govnih.gov
The head-twitch response is a widely utilized preclinical model to predict the hallucinogenic potential of substances in humans. nih.gov A strong positive correlation has been established between the potency of a range of serotonergic hallucinogens to induce the HTR in mice and their reported hallucinogenic potency in humans. wikipedia.orgljmu.ac.uk This makes the HTR a valuable tool for the initial screening and characterization of new psychoactive compounds. wikipedia.org
The HTR assay is considered to have strong predictive validity for the hallucinogenic effects of 5-HT2A receptor agonists. wikipedia.org However, it is important to note its limitations. Certain non-hallucinogenic compounds that indirectly activate 5-HT2A receptors, such as the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP) and serotonin-releasing agents like p-chloroamphetamine (PCA), can also produce a robust HTR, potentially leading to false-positive results. wikipedia.orgwikipedia.org Despite these limitations, the HTR remains a critical and widely used behavioral assay in psychedelic research. nih.govresearchgate.netwikipedia.org
Drug discrimination is a behavioral paradigm in which animals are trained to recognize the subjective effects of a particular drug. In the context of lysergamides, rats are often trained to discriminate LSD from a saline solution. umn.edu Subsequent tests with other compounds can determine if they produce similar subjective effects, indicated by the animal responding on the LSD-associated lever. researchgate.net
A strong correlation has been observed between the potency of hallucinogens in the mouse HTR assay and their potency to substitute for LSD in drug discrimination studies in rats. researchgate.netljmu.ac.uk This further solidifies the role of the HTR as a reliable preclinical indicator of LSD-like psychoactive effects. Given that this compound (ALD-52) is a prodrug of LSD, it is expected to fully substitute for LSD in drug discrimination paradigms. nih.govwikipedia.org The subjective effects of ALD-52 in humans are reported to be very similar to those of LSD. wikipedia.org These discriminative stimulus effects are primarily mediated by the 5-HT2A receptor, although a component may also be attributed to the 5-HT1A receptor. umn.edu
The nematode Caenorhabditis elegans has emerged as a valuable model organism for investigating the fundamental neurobiological effects of psychedelic compounds. nih.govnih.gov Studies have demonstrated that LSD is absorbed by C. elegans and can induce measurable behavioral changes, such as a reduction in locomotion speed. nih.gov This effect is mediated, at least in part, by serotonin receptors, highlighting the conservation of these signaling pathways across different species. nih.govbiorxiv.org
Research has also explored the effects of LSD on aging in C. elegans, revealing that it can extend the lifespan of the nematode and delay age-associated physiological decline. biorxiv.orgbiorxiv.org These effects appear to be linked to pathways that mimic caloric restriction. biorxiv.orgbiorxiv.org The use of C. elegans provides a high-throughput platform to study the metabolism of lysergamides and to screen for novel therapeutic effects, offering a foundational understanding that can guide more complex preclinical and clinical research. nih.gov
Theoretical and Computational Research Approaches
Molecular Docking and Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as ALD-52, might interact with the active site of a receptor.
Research into 1-acyl-substituted derivatives of lysergic acid diethylamide (LSD), such as ALD-52, indicates that the addition of the acetyl group at the N1-position of the indole (B1671886) ring has a significant impact on receptor binding affinity. nih.govcaymanchem.com Competitive binding studies have shown that 1-acyl substitution generally reduces the affinity for various monoamine receptors, including the serotonin (B10506) 5-HT₂A receptor, by one to two orders of magnitude compared to LSD. nih.gov Although ALD-52 is considered a prodrug for LSD, meaning it is rapidly deacylated in the body to form LSD, understanding its direct, albeit weaker, interaction with receptors is a key aspect of computational modeling. nih.govnih.gov
Molecular docking simulations can predict the specific interactions, such as hydrogen bonds and van der Waals forces, between ALD-52 and receptor targets. These models help to rationalize the observed decrease in affinity. For instance, the bulky acetyl group may cause steric hindrance within the receptor's binding pocket, preventing the optimal alignment that is characteristic of LSD's high-affinity binding. wikipedia.org The diethylamide group is considered key to the hallucinogenic activity of LSD, fitting into a sterically constrained region of the 5-HT₂A receptor. caymanchem.comwikipedia.org
Following molecular docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of the ligand-receptor complex. nih.gov This provides a more refined estimation of the stability of the interaction predicted by docking. The MM/GBSA method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov
This analysis can be crucial for comparing the stability of the ALD-52-receptor complex versus the LSD-receptor complex. The calculations can help quantify the energetic penalty introduced by the acetyl group and validate the findings from binding assays. nih.gov While MM/GBSA has its approximations, such as often neglecting conformational entropy, it is a valuable tool for ranking compounds and understanding the relative stabilities of their receptor-bound states. nih.gov
Quantum Chemical Studies of Lysergamide (B1675752) Derivatives
Quantum chemical (QC) methods provide a detailed understanding of the electronic structure and properties of molecules like ALD-52. nih.gov These calculations are fundamental to understanding the molecule's intrinsic properties, which in turn govern its interactions with biological targets. researchgate.net For lysergamide derivatives, QC studies can predict various spectroscopic properties (IR, NMR, UV-VIS), which can be compared with experimental data to verify molecular structures. mdpi.com Such theoretical methods are a valuable tool for predicting the stability and intermolecular interactions that govern the stability of the compound and its fragments. mdpi.com By analyzing the molecular orbitals and charge distribution, researchers can gain insights into the structure-activity relationships across the lysergamide family. nih.gov
Computational Predictive Toxicology Modeling (In Silico Assessment for Research Prioritization)
In silico toxicology modeling uses computational methods to predict the potential toxicity of chemical substances. nih.gov This approach is vital for prioritizing the study of new psychoactive substances by identifying potential liabilities early in the research process, thus reducing the reliance on more resource-intensive testing methods. nih.govacs.org
A fundamental step in computational assessment is the analysis of a compound's physicochemical properties and its adherence to established guidelines like Lipinski's Rule of Five. drugbank.com This rule helps to predict if a chemical compound is likely to be an orally active drug in humans. drugbank.comnih.gov The rule states that an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass less than 500 daltons, and a partition coefficient (log P) not greater than 5. drugbank.com
For 1-Acetyllysergic acid ethylamide, the computed properties can be assessed against these criteria.
| Property | Value for ALD-52 | Lipinski's Rule | Violation? |
|---|---|---|---|
| Molecular Weight | 365.5 g/mol | < 500 | No |
| Hydrogen Bond Donors | 0 | ≤ 5 | No |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | No |
| XLogP3 (Log P) | 2.8 | ≤ 5 | No |
Data sourced from PubChem CID 201111. nih.gov
As shown in the table, ALD-52 does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.
Predictive models, often built with machine learning algorithms like Random Forests or Support Vector Machines, can be developed to classify a compound's likely activity at various receptors. nih.gov These models are trained on large datasets of compounds with known activities. acs.orgnih.gov For a novel compound like ALD-52, its chemical structure can be fed into these models to predict its likelihood of interacting with key targets, such as serotonin, dopamine (B1211576), or even opioid receptors. nih.gov
While specific models for ALD-52 are not detailed in the literature, the methodology is well-established. Such models could predict that ALD-52, like its parent compound LSD, would have a high affinity for multiple serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) and to a lesser extent, dopamine receptors. wikipedia.org These predictive approaches are invaluable for hypothesis generation and guiding future pharmacological studies. nih.gov
Computational Design of Novel Lysergamide Analogues (e.g., Photoswitchable Psychedelics)
Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design of novel lysergamide analogues with tailored pharmacological profiles. These in-silico methods allow researchers to predict how structural modifications to the ergoline (B1233604) scaffold of compounds like this compound might influence their interaction with target receptors, primarily the serotonin 5-HT2A receptor.
One of the most innovative areas in this field is the development of photoswitchable psychedelics. These are molecules engineered to change their shape and, consequently, their biological activity when exposed to specific wavelengths of light. The core principle involves incorporating a light-sensitive chemical group, such as an azobenzene (B91143) moiety, into the structure of a known psychedelic ligand. This allows for unprecedented spatiotemporal control over receptor activation.
Computational studies, employing techniques like molecular docking and molecular dynamics simulations, are crucial in the design of these "photodrugs". chemrxiv.orgchemrxiv.org Researchers can model how different isomers (e.g., the cis and trans forms of an azobenzene-containing compound) fit into the binding pocket of the 5-HT2A receptor. chemrxiv.org These simulations help predict which isomer will be active and which will be inactive, guiding the synthetic chemistry efforts towards the most promising candidates. chemrxiv.org
For instance, research has focused on creating photoswitchable derivatives of N,N-dimethyltryptamine (DMT), a classic psychedelic with a simpler structure than lysergamides. chemrxiv.org In these studies, computational characterization of the 5-HT2A receptor's orthosteric binding pocket is performed to understand the key interactions between the ligand and protein residues. chemrxiv.org This knowledge is then used to design novel analogues, such as AzoDMT, where the molecule's shape can be controlled by light. chemrxiv.org The cis and trans isomers of these compounds are predicted to have different binding affinities and efficacies at the receptor, effectively creating a biological "on/off" switch that can be toggled with light. chemrxiv.org
While specific computational data for this compound is not extensively published, the principles derived from studies on LSD and other lysergamides are applicable. For example, molecular docking studies with LSD have identified key interactions within the 5-HT2A receptor binding pocket that are crucial for its activity. The diethylamide group of LSD, for instance, is known to bind within a small pocket of the receptor.
The table below summarizes key findings from computational and experimental studies on LSD and its 1-acyl derivatives, which provide a framework for understanding the likely properties of this compound.
| Compound/Analogue | N¹-Substituent | Predicted/Observed 5-HT2A Receptor Affinity | Key Research Finding |
| LSD | Hydrogen | High | The diethylamide group fits into a small pocket, and an extracellular loop forms a "lid," resulting in a long receptor residency time. |
| 1-Acetyl-LSD (ALD-52) | Acetyl | Reduced affinity compared to LSD | Believed to act as a prodrug, being hydrolyzed to LSD in the body. nih.gov |
| 1-Propionyl-LSD (1P-LSD) | Propionyl | Reduced affinity compared to LSD | Also considered a prodrug for LSD. nih.gov |
| 1-Butanoyl-LSD (1B-LSD) | Butanoyl | Reduced affinity compared to LSD | Demonstrates LSD-like behavioral effects in animal models, likely after conversion to LSD. nih.gov |
The computational design of photoswitchable lysergamides is a particularly promising frontier. By integrating a photoswitchable group into the lysergamide structure, it may be possible to create compounds that can be activated or deactivated in specific brain regions with high temporal precision using light. This would offer a powerful research tool for dissecting the neural circuits underlying the effects of psychedelics and could pave the way for more targeted therapeutic applications.
The table below outlines the conceptual design and properties of such a photoswitchable lysergamide, based on computational principles.
| Photoswitchable Analogue | Isomeric State | Predicted 5-HT2A Receptor Activity | Rationale |
| Azo-Lysergamide | trans isomer | Inactive or low efficacy | The linear shape of the trans isomer does not fit optimally into the 5-HT2A binding pocket. |
| Azo-Lysergamide | cis isomer | Active (agonist) | Upon irradiation with a specific wavelength of light, the molecule isomerizes to the bent cis form, which is predicted to bind effectively to the receptor and elicit a response. |
Research Challenges and Future Directions
Methodological Considerations for Studying Novel Lysergamides
The study of novel lysergamides is fraught with methodological hurdles that require careful consideration to ensure the generation of robust and reliable data. A primary challenge lies in the inherent difficulties of conducting research on psychedelic compounds, which are often compounded by the novelty of the substances .
One of the most significant challenges in clinical research with psychedelics is the effective masking of study conditions. nih.gov The powerful and distinct psychoactive effects of these compounds make it difficult to blind participants and researchers to the treatment allocation, potentially introducing expectancy effects and other biases that can confound the results. nih.gov This issue is particularly pronounced for novel lysergamides, where the subjective effects may be unknown or variable.
Furthermore, the selection of appropriate control conditions is a critical methodological consideration. nih.gov The unique experiential nature of psychedelic effects makes it challenging to design a placebo or active control that can adequately mimic some aspects of the experience without possessing the therapeutic or psychoactive properties under investigation.
Ethical considerations also play a crucial role, as the potential for profound and life-altering experiences necessitates comprehensive informed consent processes. nih.gov Participants must be fully aware of the potential range of effects, both positive and challenging, that they may encounter. nih.gov
For non-clinical studies, a significant hurdle is the availability of certified reference standards for analytical testing. The rapid emergence of new analogs often outpaces the production and distribution of these essential materials, hindering accurate identification and quantification in forensic and research laboratories. brjac.com.brresearchgate.net
Scientific Ambiguities and the Need for Continued Research
Despite its long history, significant scientific ambiguities still surround 1-Acetyllysergic acid ethylamide, underscoring the critical need for continued and rigorous investigation. A central question that remains is the extent to which ALD-52 acts as a prodrug for LSD in humans. wikipedia.org While in vitro studies have provided evidence for this biotransformation, further research is necessary to confirm this mechanism in vivo and to understand the metabolic pathways involved. wikipedia.orgnih.gov
The pharmacological effects of ALD-52 in humans are not yet fully understood. wikipedia.org Early reports from the 1950s and 1960s suggested that ALD-52 produces LSD-like effects with a similar time course and potency. nih.gov However, these historical studies often lack the methodological rigor of modern clinical trials, and more controlled research is needed to systematically characterize the phenomenological and physiological effects of ALD-52.
Furthermore, the precise receptor binding profile and functional activity of ALD-52 require more detailed investigation. Studies have shown that 1-acyl substitution on the lysergamide (B1675752) scaffold can reduce affinity for various monoamine receptors, including the 5-HT₂A receptor, which is believed to be the primary target for the psychedelic effects of LSD. nih.gov While some research indicates that ALD-52 may have weak efficacy or even act as an antagonist at certain 5-HT₂ subtypes in vitro, its in vivo effects appear to be consistent with 5-HT₂A agonism, likely due to its conversion to LSD. nih.gov
The potential for long-term psychological and physiological effects of ALD-52 remains an open area of inquiry. While LSD is generally considered to have a low potential for addiction and physical dependence, the long-term consequences of repeated use of novel analogs like ALD-52 are largely unknown. nih.gov Research is needed to assess any potential risks, including the possibility of hallucinogen persisting perception disorder (HPPD) or other lasting psychological changes. wikipedia.org
Advancing Preclinical Models for Lysergamide Research
Preclinical animal models are indispensable tools for elucidating the mechanisms of action and potential therapeutic applications of novel compounds. However, the development and refinement of these models for lysergamide research present their own set of challenges.
A fundamental challenge in preclinical drug development is the selection of animal models that can accurately predict human responses. medium.comtexilajournal.com While rodents are commonly used, there are significant physiological and neurological differences between species that can limit the translational value of the findings. texilajournal.com For psychedelic research, this is particularly relevant, as animal models cannot fully replicate the complex subjective experiences reported by humans.
The head-twitch response (HTR) in rodents is a widely used behavioral assay to assess 5-HT₂A receptor activation, which is a hallmark of classic psychedelics. nih.govnih.gov This model has been employed to evaluate the in vivo potency of various lysergamides, including 1-acyl-substituted derivatives. nih.gov While the HTR provides a valuable behavioral correlate of 5-HT₂A agonism, it does not capture the full spectrum of psychedelic effects.
To gain a more comprehensive understanding of how lysergamides affect brain function, researchers are increasingly utilizing advanced neuroimaging techniques in preclinical models. These methods can provide insights into changes in brain connectivity and network dynamics induced by these compounds. nih.gov For instance, studies with LSD have shown alterations in the default mode network and increased connectivity between different brain regions. wikipedia.orgnih.gov Applying these techniques to the study of ALD-52 and other novel lysergamides could help to elucidate their unique neurobiological signatures.
Furthermore, there is a need to develop and validate preclinical models that can assess other aspects of psychedelic action, such as their potential anxiolytic, antidepressant, and pro-cognitive effects. This will be crucial for exploring the therapeutic potential of novel lysergamides for various psychiatric and neurological disorders.
Theoretical Frameworks for Understanding Lysergamide Structure-Function Relationships
The vast and growing number of lysergamide analogs provides a rich dataset for exploring structure-activity relationships (SAR) and developing theoretical frameworks to understand how subtle molecular modifications influence pharmacological activity. The core of this research involves understanding how changes to the ergoline (B1233604) scaffold impact receptor binding, functional efficacy, and ultimately, the behavioral effects of the compound.
The diethylamide moiety at the C8 position of the ergoline ring system is known to be crucial for the high potency of LSD. researchgate.net Research comparing different amide substitutions has demonstrated that even small changes in this region can significantly alter the compound's activity. researchgate.net
The N1 position of the indole (B1671886) ring, where the acetyl group is located in ALD-52, is another key area for modification. caymanchem.com The addition of various acyl groups at this position has been shown to modulate the compound's affinity for serotonin (B10506) receptors and its in vivo potency. nih.gov The prevailing hypothesis is that these 1-acyl derivatives act as prodrugs, with the rate and extent of their conversion to LSD or other active metabolites influencing their pharmacological profile. nih.gov
Computational modeling and molecular docking studies can provide valuable insights into how different lysergamides interact with the 5-HT₂A receptor and other targets. By simulating the binding of these ligands to the receptor's active site, researchers can predict how specific structural features will affect binding affinity and conformational changes in the receptor, which in turn determine the downstream signaling pathways that are activated.
A deeper understanding of the SAR of lysergamides will not only aid in the prediction of the pharmacological properties of new analogs but also guide the rational design of novel compounds with specific therapeutic profiles. For example, it may be possible to develop lysergamides that retain the therapeutic benefits of classic psychedelics but with a modified side-effect profile or duration of action.
Emerging Analytical Challenges for Research Identification and Characterization
The continuous emergence of novel lysergamides on the illicit market presents significant analytical challenges for forensic chemists, toxicologists, and researchers. The structural similarity among these analogs can make their differentiation and definitive identification a complex task.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used for the identification of unknown substances. nih.gov However, the interpretation of mass spectra for novel lysergamides can be challenging without access to authenticated reference standards for comparison. brjac.com.br The fragmentation patterns of these compounds can be complex, and subtle differences in structure may not always be readily apparent from the mass spectrum alone. nih.govcaymanchem.com
One particular challenge with the analysis of 1-acyl-substituted lysergamides is their potential for in-source degradation in the heated injection port of a gas chromatograph. nih.gov This can lead to the formation of LSD or other degradation products, which can complicate the interpretation of the analytical results and potentially lead to the misidentification of the parent compound. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of novel compounds. nih.govnih.gov However, NMR requires a relatively pure and substantial amount of sample, which may not always be available in forensic casework or research settings.
The development of new and improved analytical methods is crucial for keeping pace with the evolving landscape of novel psychoactive substances. This includes the synthesis and dissemination of certified reference materials, the development of comprehensive mass spectral libraries, and the exploration of novel analytical techniques that can provide more detailed structural information.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 1-Acetyllysergic acid ethylamide, and how do reaction conditions impact yield?
- Methodological Answer : Established protocols often employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps include coupling reactions using HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as an activating agent and DIPEA (N,N-diisopropylethylamine) as a base. For example, ethylamide analogs of lysergic acid derivatives are synthesized on indole-based resins with rigorous monitoring of coupling efficiency via Kaiser tests. Yields depend on temperature control (<25°C), solvent purity (DMF or dichloromethane), and iterative deprotection steps using 20% piperidine . Post-synthesis purification via reverse-phase HPLC is critical to isolate the target compound from byproducts.
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming stereochemistry, particularly at the C8 position of the lysergamide backbone. Infrared (IR) spectroscopy identifies functional groups such as acetyl (C=O stretch at ~1650 cm⁻¹) and ethylamide (N-H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., C₂₂H₂₇N₃O₂ requires m/z 365.2098). Cross-validation with reference spectra from authenticated standards (e.g., NIST databases) is recommended .
Q. What safety protocols must be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Strict adherence to OSHA guidelines for handling psychoactive substances is mandatory. Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system transfers to minimize exposure. Disposal must comply with EPA regulations: neutralize acidic residues with sodium bicarbonate before incineration. Safety Data Sheets (SDS) should be updated with stability data, as degradation products (e.g., lysergic acid) may exhibit altered bioactivity .
Advanced Research Questions
Q. How can conflicting reports on the metabolic pathways of this compound in mammalian models be resolved?
- Methodological Answer : Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzymes. To address this, conduct parallel studies using rat, guinea pig, and human liver microsomes. Radiolabeled isotopes (e.g., ¹⁴C) can track metabolic fate via HPLC-radiodetection. For example, prior work on lysergic acid diethylamide (LSD) identified CYP3A4 as the primary metabolizer, but this compound may require profiling CYP2D6 and CYP1A2 activity due to structural modifications . Cross-species comparisons should quantify hydroxylated and dehydrogenated metabolites.
Q. What strategies mitigate racemization during the synthesis of this compound derivatives?
- Methodological Answer : Racemization at chiral centers (e.g., C5 of the indole moiety) is minimized by maintaining low temperatures (0–4°C) during coupling steps and using non-polar solvents (e.g., dichloromethane). Chiral additives like HOBt (1-hydroxybenzotriazole) stabilize activated intermediates. Post-synthesis analysis via chiral HPLC with amylose-based columns can detect enantiomeric impurities. For critical applications, asymmetric catalysis (e.g., BINAP-ruthenium complexes) ensures stereochemical fidelity .
Q. How can receptor-binding dynamics of this compound be systematically compared to its structural analogs?
- Methodological Answer : Radioligand competition assays (e.g., using ³H-LSD) quantify affinity for serotonin receptors (5-HT₂A/2C). Dose-response curves should be generated in HEK293 cells transfected with human 5-HT receptors. Molecular docking studies (e.g., AutoDock Vina) model interactions with receptor binding pockets, focusing on hydrogen bonding with Ser159 and hydrophobic interactions with Phe234. Comparative studies with LSD, ALD-52, and ETH-LAD reveal how acetyl and ethylamide substitutions alter binding kinetics .
Methodological Notes
- Data Contradiction Analysis : When metabolic or receptor-binding data conflict, validate findings using orthogonal methods (e.g., LC-MS/MS for metabolites, surface plasmon resonance for binding kinetics).
- Experimental Design : For in vivo studies, use double-blind protocols and standardized behavioral assays (e.g., head-twitch response in rodents) to reduce bias .
- Ethical Compliance : Ensure compliance with DEA regulations for Schedule III analogs. Institutional Review Board (IRB) approval is mandatory for human cell line studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
